
4-Desiodo 4-chloroiopmamidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
4-Desiodo 4-chloroiopmamidol undergoes various chemical reactions, including substitution reactions. The compound’s structure, which includes chloro and iodide groups, makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
科学的研究の応用
4-Desiodo 4-chloroiopmamidol is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in various research applications. Additionally, it is used as an impurity marker in the synthesis of Iopamidol, aiding in the quality control of radiocontrast media.
作用機序
The mechanism of action of 4-Desiodo 4-chloroiopmamidol involves its interaction with specific proteins The compound’s structure allows it to bind to certain protein targets, influencing their function and activity
類似化合物との比較
4-Desiodo 4-chloroiopmamidol is similar to other compounds used in radiocontrast media, such as Iopamidol and its related impurities. its unique structure, which includes both chloro and iodide groups, distinguishes it from other similar compounds. This structural uniqueness contributes to its specific interactions with proteins and its utility in proteomics research.
Similar Compounds:- Iopamidol
- Iopamidol EP Impurity H
- Other related compounds used in radiocontrast media
特性
分子式 |
C17H22ClI2N3O8 |
|---|---|
分子量 |
685.6 g/mol |
IUPAC名 |
4-chloro-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2R)-2-hydroxypropanoyl]amino]-2,6-diiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22ClI2N3O8/c1-6(28)15(29)23-14-11(18)9(16(30)21-7(2-24)3-25)12(19)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1 |
InChIキー |
KAAZHOLBYCSXBH-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
正規SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


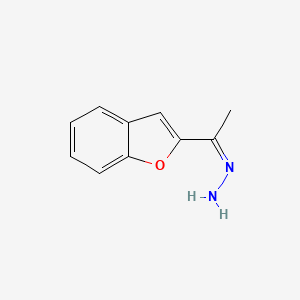
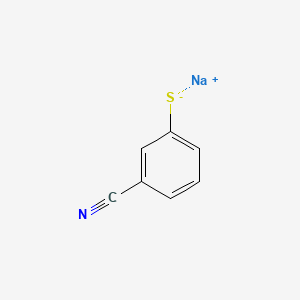
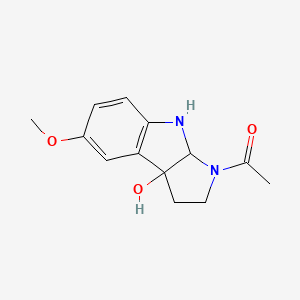
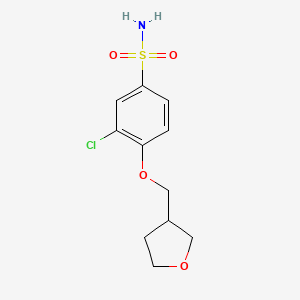
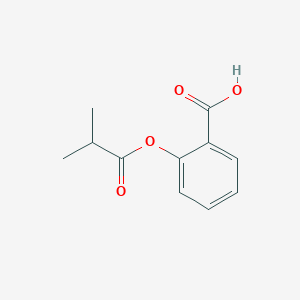
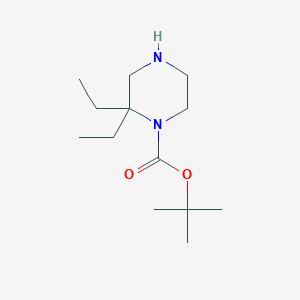
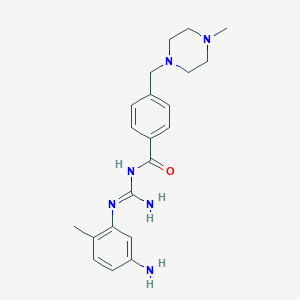
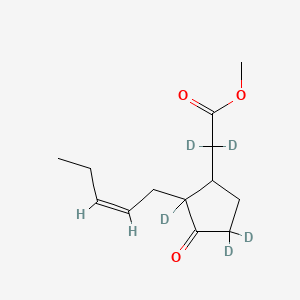

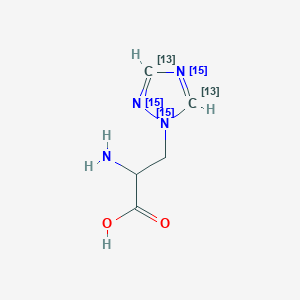
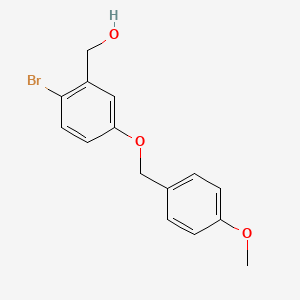
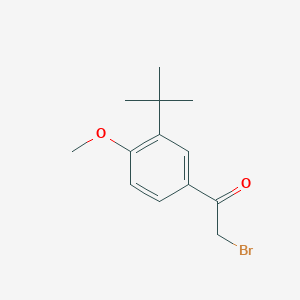
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)

